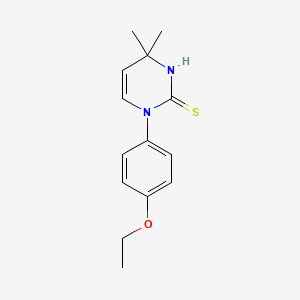

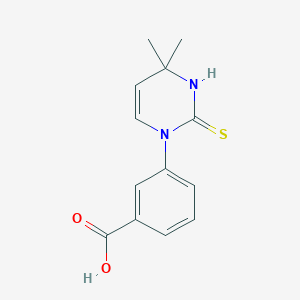

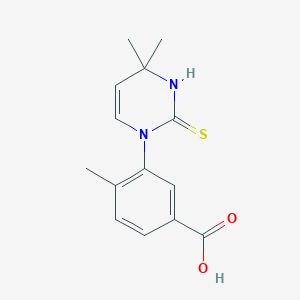

![molecular formula C19H17N3OS B3084578 1-[4-(1,3-苯并恶唑-2-基)苯基]-4,4-二甲基-1,4-二氢嘧啶-2-硫醇 CAS No. 1142213-27-1](/img/structure/B3084578.png)

1-[4-(1,3-苯并恶唑-2-基)苯基]-4,4-二甲基-1,4-二氢嘧啶-2-硫醇

描述

The compound “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the Knoevenagel condensation of a hydroxy coumarin with an aldehyde, followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is planar, which is favorable for various chemical reactions . The configuration about the ethylenic double bond is Z configuration and it is approximately coplanar with the adjacent phenyl ring and benzoxazole ring system .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, the molecular weight of a similar compound, “2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole”, is 312.3 g/mol .科学研究应用

Antimicrobial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various bacteria and fungi. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 demonstrated potent antimicrobial activity, comparable to existing antibiotics like ofloxacin and fluconazole . These compounds could be explored further for their potential in combating drug-resistant infections.

Antifungal Activity

Compound 19 (MIC against Aspergillus niger) and compound 1 (MIC against Candida albicans) exhibited strong antifungal effects. However, other derivatives showed varying levels of antimicrobial activity against different species . Further research could explore their mechanisms of action and potential clinical applications.

Anticancer Properties

Benzoxazole derivatives have also shown promise as anticancer agents. Compound 5d demonstrated significant inhibition of lung, breast, colon, and cervical cancer cells, with IC50 values ranging from 51 to 102 μM . Investigating their mode of action and optimizing their efficacy could lead to novel cancer therapies.

Synthetic Strategies and Catalysis

Researchers have developed synthetic strategies for benzoxazole derivatives. For instance, magnetic solid acid nanocatalysts have been employed to synthesize these compounds efficiently . Exploring green synthesis methods and improving yields could enhance their practical utility.

Melatonin Receptor Antagonism

Benzoxazoles have been investigated as melatonin receptor antagonists. Understanding their interactions with melatonin receptors and their impact on circadian rhythms could have implications for sleep disorders and related conditions.

作用机制

While the specific mechanism of action for “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is not mentioned in the available resources, benzoxazole derivatives have shown promising biological activities. For instance, they have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

未来方向

属性

IUPAC Name |

3-[4-(1,3-benzoxazol-2-yl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-19(2)11-12-22(18(24)21-19)14-9-7-13(8-10-14)17-20-15-5-3-4-6-16(15)23-17/h3-12H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIGEUQHAHKZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

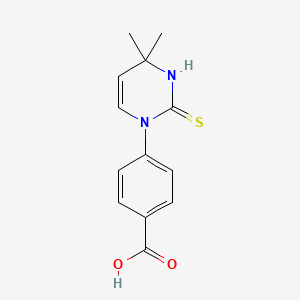

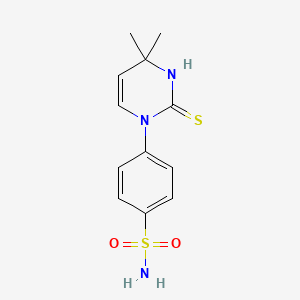

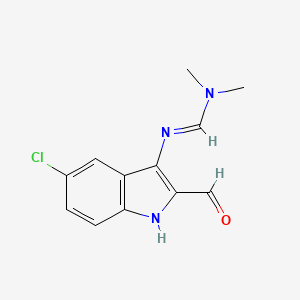

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

amine](/img/structure/B3084610.png)